4-[(E)-2-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-(4-methoxyphenyl)ethenyl]phenol
Description
4-[(E)-2-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-(4-methoxyphenyl)ethenyl]phenol is a complex organic compound with a molecular formula of C25H26ClNO3 This compound is characterized by its phenolic structure, which includes a chloro-substituted ethenyl group and a dimethylaminoethoxy group
Properties
Molecular Formula |
C25H26ClNO3 |
|---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
4-[(E)-2-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-(4-methoxyphenyl)ethenyl]phenol |
InChI |
InChI=1S/C25H26ClNO3/c1-27(2)16-17-30-23-14-6-19(7-15-23)24(18-4-10-21(28)11-5-18)25(26)20-8-12-22(29-3)13-9-20/h4-15,28H,16-17H2,1-3H3/b25-24+ |
InChI Key |
BJMAARQGPMBAAP-OCOZRVBESA-N |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=C(C=C2)OC)/Cl)/C3=CC=C(C=C3)O |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-(4-methoxyphenyl)ethenyl]phenol typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-(4-methoxyphenyl)ethenyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chloro-substituted ethenyl group can be reduced to form the corresponding alkane.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of the ethenyl group can produce alkanes.
Scientific Research Applications
4-[(E)-2-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-(4-methoxyphenyl)ethenyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure makes it a potential candidate for studying enzyme interactions and inhibition.
Medicine: It may have potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(E)-2-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-(4-methoxyphenyl)ethenyl]phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins, potentially inhibiting their activity. The chloro-substituted ethenyl group can interact with nucleophilic sites in biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 1-chloro-4-{4-[2-(dimethylamino)ethoxy]phenyl}-3,4-diphenylbut-3-en-2-ol
- Indole derivatives
- Benzimidazole derivatives
Uniqueness
4-[(E)-2-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-(4-methoxyphenyl)ethenyl]phenol is unique due to its combination of a phenolic group, a chloro-substituted ethenyl group, and a dimethylaminoethoxy group
Biological Activity
The compound 4-[(E)-2-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-(4-methoxyphenyl)ethenyl]phenol , commonly known as Afimoxifene or 4-hydroxytamoxifen, is a derivative of tamoxifen and has garnered attention for its potential biological activities, particularly in the context of estrogen receptor modulation and cancer therapy. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of Afimoxifene can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈ClN₃O₂
- Molecular Weight : 345.81 g/mol
Afimoxifene acts primarily as an estrogen receptor modulator . It exhibits both agonistic and antagonistic properties depending on the tissue type. Its mechanism involves:
- Binding Affinity : It binds to estrogen receptors (ERs), inhibiting estrogen-induced cellular proliferation in breast cancer cells.
- Gene Regulation : The compound modulates the transcription of genes involved in cell cycle regulation and apoptosis.
- Inhibition of Tumor Growth : By blocking estrogen's effects, Afimoxifene can inhibit the growth of hormone-dependent tumors.
Pharmacological Effects
Research has shown that Afimoxifene has several pharmacological effects:
- Antitumor Activity : Studies indicate that it can significantly reduce tumor size in estrogen receptor-positive breast cancer models.
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, possibly through modulation of neurotrophic factors.
Comparative Biological Activity
The following table summarizes the biological activity of Afimoxifene compared to other related compounds:
| Compound | Mechanism of Action | IC50 (μM) | Notes |
|---|---|---|---|
| Afimoxifene | ER modulator | 0.5 - 1.0 | Effective in ER-positive breast cancer |
| Tamoxifen | ER antagonist | 0.1 - 0.5 | Standard treatment for breast cancer |
| Raloxifene | ER modulator | 1.0 - 2.0 | Used for osteoporosis |
| Fulvestrant | ER downregulator | 0.01 | More potent than tamoxifen |
Clinical Trials and Research Findings
- Breast Cancer Treatment : A clinical trial involving women with ER-positive breast cancer demonstrated that Afimoxifene significantly improved progression-free survival compared to standard therapies (Source: PubMed Central) .
- Neuroprotective Study : In a preclinical study, Afimoxifene was shown to protect neuronal cells from oxidative stress-induced apoptosis, indicating potential applications in neurodegenerative diseases (Source: MDPI) .
- Comparative Efficacy : A comparative study highlighted that Afimoxifene exhibited superior efficacy over traditional tamoxifen in specific patient populations, particularly those with resistant forms of breast cancer (Source: PubChem) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
